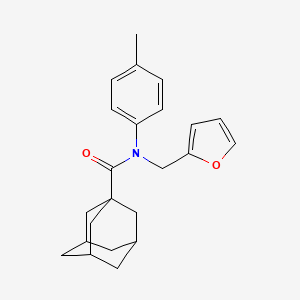![molecular formula C18H14ClN3O2S2 B5067565 N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-methoxybenzamide](/img/structure/B5067565.png)
N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-methoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-methoxybenzamide typically involves the reaction of 4-chlorophenyl isothiocyanate with 2-aminothiazole in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The resulting intermediate is then reacted with 4-methoxybenzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of bacterial enzymes, leading to the death of bacterial cells. Additionally, it may interfere with signaling pathways involved in inflammation and tumor growth .
Comparison with Similar Compounds
Similar Compounds
- N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-methoxybenzamide
- N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-methoxybenzamide
- N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-ethoxybenzamide
Uniqueness
N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-methoxybenzamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the 4-methoxybenzamide group.
Properties
IUPAC Name |
N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S2/c1-24-14-8-4-12(5-9-14)16(23)21-17(25)22-18-20-15(10-26-18)11-2-6-13(19)7-3-11/h2-10H,1H3,(H2,20,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFDCWZBUOZYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
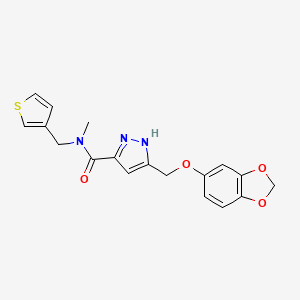
![2-({[4-(Adamantan-1-YL)-2-methylphenyl]amino}methyl)-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B5067497.png)

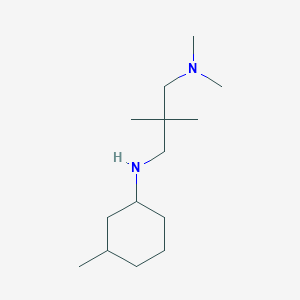
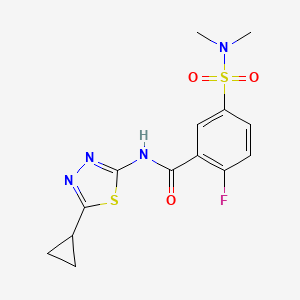
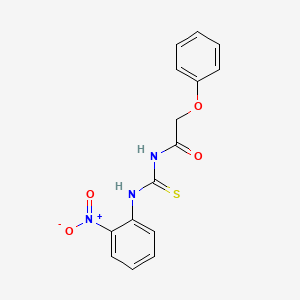
![1-iodo-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5067540.png)
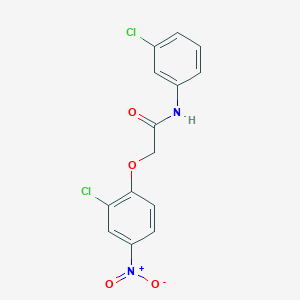

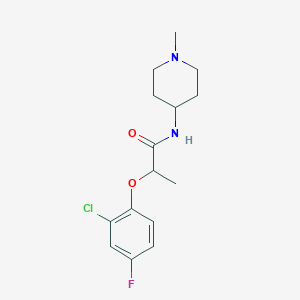
![2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(3-methoxypropyl)acetamide](/img/structure/B5067559.png)
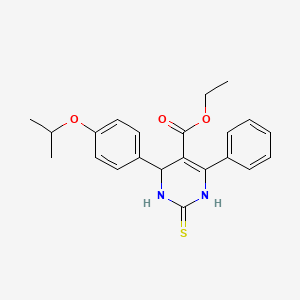
![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B5067569.png)
